molecular formula C9H9F3 B074618 (3,3,3-Trifluoropropyl)benzene CAS No. 1579-80-2

(3,3,3-Trifluoropropyl)benzene

Cat. No.: B074618
CAS No.: 1579-80-2
M. Wt: 174.16 g/mol
InChI Key: NLMURJDGDBEMAB-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C9H9F3 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,3,3-Trifluoropropyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (3,3,3-Trifluoropropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the trifluoropropyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoropropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

(3,3,3-Trifluoropropyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)benzene is largely influenced by the electron-withdrawing effects of the trifluoromethyl group. This group can stabilize negative charges and influence the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • (3,3,3-Trifluoropropyl)benzene
  • (3,3,3-Trifluoropropyl)toluene
  • (3,3,3-Trifluoropropyl)phenol

Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the trifluoropropyl group. This group significantly enhances the compound’s chemical stability and reactivity. For instance, (3,3,3-Trifluoropropyl)toluene has a methyl group in addition to the trifluoropropyl group, which can influence its reactivity and physical properties. Similarly, (3,3,3-Trifluoropropyl)phenol contains a hydroxyl group, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

3,3,3-trifluoropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMURJDGDBEMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166327
Record name 3,3,3-Trifluoropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1579-80-2
Record name 3,3,3-Trifluoropropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1579-80-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a slurry of 9.4 g AlCl3 in 90 mL benzene cooled in an ice bath, was added (over 18 minutes) a solution of 14.2 g of CF3CH2CH2F in 10 mL benzene. The mixture was stirred for an additional 0.5 hour at ice-bath temperature and 1 hour at room temperature. It was then poured into 50 g ice and 25 mL concentrated HCl, and the resulting solution stirred until the color disappeared. The benzene layer was separated, washed with 25 mL saturated NaCl and dried (Na2SO4). Distillation provided 1,1,1-trifluoro-3-phenylpropane (CH3CH2CH2Ph), bp 77-79° C. at 32 mm Hg. 1H NMR: 7.1(5H), 2.8(m) ppm. 19F NMR: -67.2 (t, J=9.7 Hz) ppm. This example shows the utility of CF3CH2CH2F. It illustrates that it can be used in a Friedel-Crafts reaction to make the same product as would be obtained if CF3CH=CH2 had been used.
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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